molecular formula C21H34O B1236353 Pregnan-21-al

Pregnan-21-al

Cat. No.: B1236353
M. Wt: 302.5 g/mol
InChI Key: UJWPMRYSXHLYMB-XFNFOBRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnan-21-al is a 21-oxo steroid, a C21-steroid and a steroid aldehyde. It derives from a hydride of a pregnane.

Scientific Research Applications

Cancer Treatment Research

Pregnan-21-al derivatives have been studied for their potential in treating hormone-dependent diseases, particularly cancer. A study synthesized two pregnane derivatives with triazole or imidazole rings at C-21, which showed dose-dependent inhibition of cell proliferation in prostate, breast, and lung cancer cell lines. These compounds also downregulated genes key to the cell cycle in certain cancer cell lines, indicating potential as novel therapeutic alternatives for cancer treatment (Silva-Ortiz et al., 2016).

Contraceptive Research

This compound derivatives, specifically pregnane, have been identified in contraceptives. Pregnane, a C21 steroid and a precursor of progesterone, found in Trigonella foenum-graecum L., is associated with contraceptive activity. The study highlights pregnane's potential in the development of herbal contraceptives (Kadam & Gaykar, 2019).

Biosynthesis Studies

The biosynthesis of pregnane derivatives is crucial in steroid biochemistry, as they serve as precursors for other steroids with various biological activities. This includes hormones like androgenic and estrogenic hormones and cardenolides. Pregnane compounds appear in nature in various forms, including free, as conjugates, and as glycosides. The study provides insights into the types of C21 steroids isolated, their distribution, and the enzymes involved in their formation (Burstein & Gut, 1971).

Prenatal Testing and Pregnancy Outcomes

This compound derivatives, as part of the larger group of steroids, play roles in prenatal testing and pregnancy outcomes. Studies have shown the association of various steroid levels, including pregnane derivatives, with risks of chromosomal abnormalities and other adverse pregnancy outcomes. This includes screening for trisomies and monitoring hormone levels for predicting pregnancy viability (Nicolaides et al., 2005), (Muller et al., 1993).

Properties

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

2-[(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetaldehyde

InChI

InChI=1S/C21H34O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h14-19H,3-13H2,1-2H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

UJWPMRYSXHLYMB-XFNFOBRPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CC=O)CCC4[C@@]3(CCCC4)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4CC=O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4CC=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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